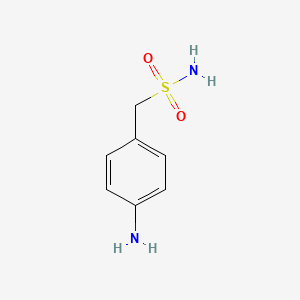

1-(4-Aminophenyl)methanesulfonamide

Description

Significance of Sulfonamide Functional Groups in Chemical Sciences

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂-NR'R''), is a critical component in the field of medicinal chemistry. wikipedia.orgnih.gov This group is found in a multitude of pharmaceutical agents, demonstrating a broad spectrum of pharmacological activities. nih.govnih.gov

Sulfonamides are known for their roles as antibacterial agents, diuretics, hypoglycemics, and anti-inflammatory drugs. nih.gov Their presence in a molecule can significantly influence its biological activity, often by mimicking the structure of natural substrates for enzymes. For instance, antibacterial sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. researchgate.net The rigid and crystalline nature of sulfonamides also makes them useful for the derivatization and characterization of amines. wikipedia.org

Overview of Aromatic Amines in Synthetic and Medicinal Chemistry

Aromatic amines, or arylamines, are organic compounds where an amino group is directly attached to an aromatic ring. numberanalytics.com They are fundamental building blocks in organic synthesis, serving as precursors to a vast range of more complex molecules. numberanalytics.comwikipedia.org Their versatility is evident in their widespread use in the synthesis of dyes, agrochemicals, polymers, and pharmaceuticals. numberanalytics.comwikipedia.orgsundarbanmahavidyalaya.in

The basicity and nucleophilicity of aromatic amines are key to their reactivity, although they are generally less basic than aliphatic amines due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring. numberanalytics.com This electronic feature also influences their participation in electrophilic aromatic substitution reactions. In medicinal chemistry, the aromatic amine moiety is a common feature in many drug molecules and can be crucial for their therapeutic effects.

Research Context of 1-(4-Aminophenyl)methanesulfonamide as a Core Structure

The compound this compound serves as a key intermediate and a core structural motif in the design and synthesis of novel compounds. Its bifunctional nature, possessing both a reactive amino group on the phenyl ring and a sulfonamide moiety, allows for a variety of chemical modifications.

Researchers have utilized this compound and its derivatives in the exploration of new chemical entities with potential biological activities. For example, derivatives of similar structures, such as N-(4-aminophenyl)-4-methylbenzenesulfonamide, have been synthesized and their crystal structures analyzed to understand their molecular conformations and intermolecular interactions. nih.gov The study of such compounds contributes to a deeper understanding of structure-activity relationships, which is vital for the rational design of new therapeutic agents.

The synthesis of derivatives often involves reactions targeting the amino group, such as the formation of Schiff bases or amides, to introduce new functionalities and explore their impact on the compound's properties. nih.govresearchgate.net The inherent properties of the sulfonamide and aromatic amine groups within this compound make it a valuable and versatile platform for further chemical exploration.

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYOKQYEVIDMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445328 | |

| Record name | 1-(4-aminophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-84-3 | |

| Record name | 1-(4-aminophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Aminophenyl Methanesulfonamide and Its Derivatives

General Strategies for Sulfonamide Introduction onto Aryl Precursors

The construction of the aryl sulfonamide linkage is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. thieme-connect.com Two prevalent strategies involve the use of sulfonyl chlorides and the transformation of nitro-substituted intermediates.

Introduction of Sulfonamide Group via Sulfonyl Chlorides

A traditional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. ucl.ac.uk This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net The required sulfonyl chlorides can be prepared through various methods, including the oxidation of thiols or the chlorosulfonylation of aromatic compounds. ucl.ac.uknih.gov While effective, the synthesis of the sulfonyl chloride itself can present challenges, sometimes requiring harsh reagents. nih.gov

Recent advancements have focused on milder and more versatile methods. For instance, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of arylsulfonyl chlorides from arylboronic acids, which can then be converted to sulfonamides in a one-pot procedure. nih.govacs.org This approach offers significant functional group tolerance. nih.gov Another innovative method involves the conversion of aromatic acids to sulfonyl chlorides using copper ligand-to-metal charge transfer, followed by amination. acs.org

Formation from Nitro-Substituted Intermediates via Reduction

An alternative and increasingly popular strategy for the synthesis of N-aryl sulfonamides involves the use of nitroarenes as starting materials. tandfonline.comtandfonline.com This approach is attractive due to the wide availability and stability of nitroaromatic compounds. tandfonline.com The core of this strategy is the reduction of the nitro group to an amine, which can then be reacted with a sulfonating agent. tandfonline.com

Several methodologies have been developed to achieve this transformation. One-pot, two-step procedures have been reported where the nitroarene is first reduced, and the resulting aniline (B41778) is then coupled with a sulfonyl chloride in the same reaction vessel. tandfonline.com Reductive coupling reactions of nitroarenes with sodium arylsulfinates, often catalyzed by transition metals like palladium, provide a direct route to N-aryl sulfonamides. thieme-connect.comtandfonline.com These methods can proceed without the need for an external reducing agent, with the sulfinate acting as both the sulfur source and the reductant. thieme-connect.com The mechanism of these reactions is thought to involve the formation of nitrosoarene intermediates. acs.org

Electrochemical methods also offer a green and efficient alternative for the reduction of nitro compounds to form sulfonamides. acs.org By carefully controlling the reaction conditions, the nitro group can be selectively reduced to the corresponding amine or hydroxylamine, which can then react with a sulfinating agent. acs.org

Specific Synthetic Routes and Procedures for 1-(4-Aminophenyl)methanesulfonamide

While general strategies provide a framework, specific synthetic routes have been developed for the efficient preparation of this compound.

Reaction of 4-Aminobenzyl Chloride with Methanesulfonyl Chloride

Multistep Synthesis from 1-(2-bromoethyl)-4-nitrobenzene Intermediates

A multistep synthesis starting from nitro-substituted precursors is a common and effective strategy. google.com For this compound, a plausible route would involve starting with a suitable 4-nitrophenyl precursor. A general example of this approach is the reduction of a nitro group to an amine, followed by subsequent reactions. researchgate.net For instance, 4-nitro-N-methylphenyl methane (B114726) sulfonamide can be reduced to 4-amino-N-methylphenyl methane sulfonamide using hydrazine (B178648) hydrate (B1144303) as a reducing agent. google.com This highlights the feasibility of utilizing a nitro-substituted phenylmethane derivative as a key intermediate. The synthesis of the nitro intermediate itself would be the initial step, followed by the introduction of the sulfonamide moiety and subsequent reduction of the nitro group to the desired amine.

Advanced Synthetic Transformations and Derivatization Approaches

The core structure of this compound can be further modified to create a library of derivatives with potentially enhanced or novel biological activities. ijnrd.org The primary amino group on the phenyl ring serves as a versatile handle for various chemical transformations.

For example, the amino group can be acylated to form amides or can react with isocyanates to yield ureas. researchgate.net It can also be a key component in the synthesis of more complex heterocyclic systems. For instance, derivatives of 1-(4-aminophenyl)morpholin-3-one, a key intermediate for some pharmaceuticals, can be synthesized and subsequently derivatized. ijnrd.orggoogle.com

Synthesis of N-Methylated Derivatives

The N-methylated derivative, specifically 1-(4-aminophenyl)-N-methylmethanesulfonamide, is a key intermediate in various synthetic pathways. One documented method for its preparation involves the reduction of a nitro-group precursor. google.com

A common approach is the reduction of 4-nitro-N-methylbenzene methanesulfonamide (B31651). This transformation can be achieved using various reducing agents. A patent describes a method utilizing hydrazine hydrate in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction proceeds at an elevated temperature, typically around 70°C, over several hours. google.com An alternative method employs Raney nickel as a catalyst with hydrazine hydrate in an alcoholic solvent like ethanol, methanol, or isopropanol. google.com While catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a standard procedure for nitro group reduction, the use of hydrazine hydrate offers a cost-effective alternative. google.com

Table 1: Synthesis of 1-(4-Aminophenyl)-N-methylmethanesulfonamide via Reduction

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

| 4-nitro-N-methylbenzene methanesulfonamide | Hydrazine hydrate, NaOH | Water | 70°C, 8 hours | 92% | google.com |

| 4-nitro-N-methylbenzene methanesulfonamide | Hydrazine hydrate, Raney Nickel | Ethanol/Methanol/Isopropanol | 25-100°C, 2-8 hours | - | google.com |

| 4-nitro-N-methylbenzene methanesulfonamide | Pd/C, H₂ | - | - | ~89% | google.com |

Sulfonylation of Phenylenediamines in Derivative Synthesis

The introduction of a sulfonyl group onto a phenylenediamine core is a fundamental step in the synthesis of aminophenylsulfonamide derivatives. This can be achieved through direct sulfonation or by the copolymerization of monomers.

One approach involves the sulfonation of poly(p-phenylenediamine) (P(pPD)). This can be accomplished by the oxidative copolymerization of p-phenylenediamine (B122844) with sulfonated anilines, such as 2,5-diaminobenzenesulfonic acid (DABSA) or 2-aminobenzenesulfonic acid, using an oxidant like ammonium (B1175870) persulfate. researchgate.net This method results in a sulfonated polymer, incorporating the aminophenylsulfonamide moiety within a larger polymeric structure. researchgate.net

Another strategy involves the sulfonation of diamides of meta-phenylenediamine. For instance, poly(meta-phenylenediamine isophthalamide) can be sulfonated using sulfur trioxide in N,N-dimethylformamide. google.com This reaction proceeds smoothly at room temperature over 24 to 48 hours, or more rapidly at elevated temperatures (40-80°C). google.com This method allows for the post-polymerization modification of an existing polymer to introduce the desired sulfonamide functionality.

Formation of Quinazolin-4(3H)-ones Utilizing the Compound

Quinazolin-4(3H)-ones are a class of heterocyclic compounds with significant biological activity. rsc.org The core structure of this compound can potentially be utilized to construct these ring systems, although direct examples are not prevalent in the literature. A plausible synthetic route would involve the transformation of the aminophenyl moiety into a 2-aminobenzamide (B116534) derivative, which is a common precursor for quinazolinone synthesis.

For instance, if the this compound were to be carboxylated at the position ortho to the amino group, it would form a derivative of anthranilic acid. This could then be converted to the corresponding 2-aminobenzamide. This intermediate could subsequently undergo cyclization with various reagents to form the quinazolin-4(3H)-one ring. Common methods for this cyclization include reaction with orthoesters in the presence of an acid catalyst, or with aldehydes followed by an oxidative step. nih.govnih.gov

Table 2: General Methods for Quinazolin-4(3H)-one Synthesis from 2-Aminobenzamides

| 2-Aminobenzamide Reactant | Reagent(s) | Conditions | Product | Reference |

| 2-Aminobenzamide | Triethyl orthoformate, Acetic acid | Reflux in ethanol | Quinazolin-4(3H)-one | nih.gov |

| 2-Amino-N-methylbenzamide | Dimethyl sulfoxide, H₂O₂ | 140°C | N-Methyl quinazolin-4(3H)-one | nih.gov |

| 2-Amino-N-phenylbenzamide | Triethyl orthoacetate, Acetic acid | 110°C in ethanol | 2-Methyl-3-phenylquinazolin-4(3H)-one | nih.gov |

Incorporation into Complex Molecular Architectures (e.g., Carbamate (B1207046) Derivatives)

The amino group of this compound provides a reactive handle for the construction of more complex molecules, such as carbamate derivatives. Carbamates are often synthesized by reacting an amine with a chloroformate or a carbonate derivative. google.comepa.gov

A general approach involves the reaction of the amino group of this compound or its derivatives with an appropriate chloroformate, such as ethyl chloroformate, in the presence of a base to neutralize the HCl byproduct. epa.gov Alternatively, coupling agents like disuccinimidyl carbonate (DSC) or carbonyl diimidazole (CDI) can be used to activate a hydroxyl-containing molecule, which then reacts with the amine to form the carbamate linkage. google.com A patent describes the synthesis of a complex HIV protease inhibitor where a (4-aminophenyl)sulfonyl moiety is part of a larger molecule containing a carbamate group, highlighting the utility of this scaffold in medicinal chemistry. google.com

Synthesis of Sulfonamide-Containing Heterocycles (e.g., Triazoles, Thiadiazoles, Thiazines)

The this compound scaffold can be incorporated into various heterocyclic systems, which are of great interest in drug discovery.

Triazoles: The amino group of this compound can be converted to an azide (B81097), which is a key precursor for the synthesis of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". nih.govnih.gov This azide can then be reacted with a variety of terminal alkynes to generate a library of triazole derivatives. For the synthesis of 1,2,4-triazoles, the amino group can be reacted with various reagents, such as acyl hydrazides followed by cyclization, or through condensation with other nitrogen-containing synthons. isres.orgnih.gov

Thiadiazoles: To synthesize 1,3,4-thiadiazole (B1197879) derivatives, the amino group of this compound can be converted into a thiosemicarbazide. This intermediate can then undergo cyclization with various reagents, such as carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride, to form the thiadiazole ring. mdpi.com Another approach involves the reaction of the aminophenyl moiety with isothiocyanates to form a thiourea, which can then be oxidatively cyclized to a 1,2,4-thiadiazole. organic-chemistry.org

Thiazines: The synthesis of thiazine (B8601807) derivatives containing the this compound moiety could potentially be achieved by reacting a derivative of the starting compound with a molecule containing both a thiol and a reactive group that can condense with the amino group or a derivative thereof. For example, reaction with a β-haloketone followed by intramolecular cyclization could lead to a 1,4-thiazine ring. General syntheses of thiazines often involve the cyclization of appropriately functionalized precursors. wikipedia.orgnih.gov

Introduction of Allylic Functionality for Further Chemical Modifications (e.g., Click Chemistry)

To prepare this compound for further functionalization via click chemistry, an azide or an alkyne moiety must be introduced into the molecule. A common strategy is to modify the primary amino group.

For instance, the amino group can be diazotized and subsequently converted to an azide using sodium azide. This creates an aryl azide derivative of the parent compound. Alternatively, the amino group can be acylated with a molecule containing a terminal alkyne, such as propargyl bromide or an alkyne-containing acid chloride, to introduce the alkyne functionality.

Once the azide or alkyne handle is installed, the molecule can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov This allows for the efficient and specific coupling of the functionalized this compound with a wide range of other molecules containing the complementary azide or alkyne group, enabling the rapid synthesis of diverse and complex molecular structures. nih.gov

Electrochemical Synthesis of Sulfonamide Derivatives

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamide derivatives, often avoiding the need for harsh reagents and pre-functionalized substrates. nih.govnih.gov

A recently developed electrochemical method allows for the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov This process involves the anodic oxidation of the aromatic compound to form a radical cation, which then reacts with an amidosulfinate species formed in situ from the amine and SO₂. nih.govuni-mainz.de This approach could potentially be applied to synthesize derivatives of this compound by using a protected form of the parent compound or by carefully controlling the reaction conditions to achieve selective functionalization. The use of electricity as a "green" oxidant and the dual role of the amidosulfinate as both a nucleophile and a supporting electrolyte make this a highly atom-economical process. nih.govresearchgate.net

Table 3: Key Features of Electrochemical Sulfonamide Synthesis

| Feature | Description | Reference |

| Reactants | (Hetero)arene, SO₂, Amine | nih.govnih.gov |

| Key Intermediate | Amidosulfinate | nih.govuni-mainz.de |

| Oxidant | Electricity (Anodic Oxidation) | nih.gov |

| Advantages | Metal-free, avoids harsh reagents, high atom economy | nih.govnih.govuni-mainz.de |

Structural Elucidation and Advanced Spectroscopic Methodologies for 1 4 Aminophenyl Methanesulfonamide and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy for Characteristic Sulfonamide S=O Stretches

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups. In the context of sulfonamides, the stretching vibrations of the sulfur-oxygen double bonds (S=O) are particularly informative. The IR spectrum of a sulfonamide typically displays two distinct bands corresponding to the asymmetric and symmetric stretching modes of the SO2 group. researchgate.net

For sulfonamides in general, the asymmetric stretching vibrations of the S=O bonds are typically observed in the range of 1370-1315 cm⁻¹, while the symmetric stretching modes appear between 1181-1119 cm⁻¹. researchgate.net These strong absorption bands are a hallmark of the sulfonamide functional group and their precise positions can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding. In the case of 4‐aminobenzenesulfonamide (sulfanilamide), a related compound, IR spectral studies have provided detailed insights into its structure. researchgate.net The presence of the amino group can influence the electronic environment of the sulfonamide group, potentially shifting the S=O stretching frequencies.

| Vibrational Mode | **Typical Wavenumber Range (cm⁻¹) ** |

| Asymmetric S=O Stretch | 1370-1315 researchgate.net |

| Symmetric S=O Stretch | 1181-1119 researchgate.net |

FT-Raman Spectroscopy in Vibrational Assignment

Fourier Transform Raman (FT-Raman) spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. mdpi.com In the analysis of sulfonamide derivatives, FT-Raman is instrumental in assigning various vibrational modes throughout the molecule. nih.gov For instance, in a study of a related sulfonamide derivative, FT-Raman spectroscopy, in conjunction with theoretical calculations, enabled a complete vibrational assignment of the wavenumbers. nih.gov This comprehensive analysis helps to confirm the molecular structure and understand the vibrational dynamics of the entire molecule, including the phenyl ring and the methanesulfonamide (B31651) moiety. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic, Amine, and Methylene (B1212753) Proton Assignments

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. wikipedia.org In 1-(4-Aminophenyl)methanesulfonamide, distinct signals are expected for the protons of the aromatic ring, the amine (NH2) group, and the methylene (CH2) group.

The protons on the benzene (B151609) ring typically appear as a set of multiplets in the aromatic region of the spectrum. The chemical shifts and splitting patterns of these protons are influenced by the positions of the amino and methanesulfonamide substituents. The protons of the primary amine group (NH2) often appear as a broad singlet, and its chemical shift can be affected by solvent and concentration. The two protons of the methylene group adjacent to the sulfonyl group would be expected to appear as a singlet, as they are chemically equivalent. The integration of these signals provides a ratio of the number of protons in each unique environment. organicchemistrydata.org

| Proton Type | Expected ¹H NMR Signal |

| Aromatic Protons | Multiplets in the aromatic region |

| Amine (NH₂) Protons | Broad singlet |

| Methylene (CH₂) Protons | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. udel.edulibretexts.org Unlike ¹H NMR, ¹³C NMR spectra are typically proton-decoupled, resulting in a single peak for each chemically non-equivalent carbon atom. wikipedia.orgsavemyexams.com This simplifies the spectrum and allows for the direct observation of the number of unique carbon environments. udel.edusavemyexams.com

For this compound, distinct signals are expected for the carbons of the phenyl ring and the methylene carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing methanesulfonamide group. libretexts.org The carbon atom attached to the nitrogen of the amino group will be shifted upfield compared to the others, while the carbon attached to the methanesulfonamide group will be shifted downfield. The methylene carbon, being attached to the electron-withdrawing sulfonyl group, will also appear at a downfield chemical shift.

| Carbon Type | Expected ¹³C NMR Signal Characteristic |

| Aromatic Carbons | Distinct signals in the aromatic region, influenced by substituents libretexts.org |

| Methylene (CH₂) Carbon | Signal at a downfield chemical shift due to the adjacent sulfonyl group |

Mass Spectrometry for Molecular Ion Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu In the analysis of this compound, mass spectrometry is used to confirm the molecular ion peak (M+), which corresponds to the molecular weight of the compound. msu.edu The molecular formula of this compound is C7H10N2O2S, giving it a molecular weight of approximately 186.23 g/mol . scbt.com The mass spectrum will show a peak at or near this mass-to-charge ratio (m/z), confirming the identity of the compound. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. msu.edu

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₇H₁₀N₂O₂S | 186.23 scbt.com |

| 4-Aminobenzenesulfonamide (Sulfanilamide) | C₆H₈N₂O₂S | 172.21 |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) is a definitive analytical technique for determining the solid-state structure of crystalline materials at the atomic and molecular level. pdx.eduusp.org The method relies on the principle of Bragg's Law (nλ = 2dsinθ), where an incident beam of X-rays is diffracted by the electron clouds of atoms arranged in a periodic crystal lattice. pdx.edu The resulting diffraction pattern of angles and intensities is unique to a specific crystal structure. Analysis of this pattern allows for the precise determination of unit cell dimensions, space group symmetry, and the exact spatial coordinates of each atom within the molecule. This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding that dictate the molecular packing in the crystal. usp.org

The detailed crystallographic data for this related sulfonamide provides a clear example of the precise structural information that can be obtained through single-crystal X-ray diffraction analysis.

Table 1: Crystallographic Data for the related compound N-(4-Aminophenyl)-4-methylbenzenesulfonamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄N₂O₂S |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 5.0598 (3) |

| b (Å) | 14.7702 (11) |

| c (Å) | 35.026 (2) |

| Volume (ų) | 2617.7 (3) |

| Z | 8 |

| Radiation Type | Mo Kα |

| Temperature (K) | 296 |

Data sourced from Khan, I. U., et al. (2011). nih.gov

UV-Visible Spectroscopy in Electronic Structure and Absorption Studies

UV-Visible (UV-Vis) spectroscopy is a powerful tool used to investigate the electronic transitions within a molecule. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically from 200 to 800 nm. When a molecule absorbs light of a specific wavelength, it promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores—the parts of the molecule responsible for light absorption.

For aromatic compounds like this compound, the primary chromophore is the substituted benzene ring. The UV-Vis spectrum is expected to be dominated by strong absorptions arising from π→π* transitions within the aromatic system. The presence of the amino group (-NH₂), an auxochrome, typically causes a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity compared to unsubstituted benzene. This is due to the donation of the nitrogen lone pair electrons into the π-system of the ring, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific experimental λmax values for this compound are not detailed in the reviewed literature, studies on analogous compounds, such as 4-amino-benzaldehyde, confirm the presence of these characteristic electronic transitions. researchgate.net The analysis of UV-Vis spectra is fundamental in confirming the electronic structure of the molecule and can be used to study how the electronic environment is affected by changes in solvent polarity or by the introduction of different substituent groups on the aromatic ring or sulfonamide nitrogen.

Table 2: Expected Electronic Transitions for Aminophenyl Chromophores

| Transition Type | Chromophore Moiety | Typical Wavelength Region |

|---|---|---|

| π→π* | Phenyl Ring | ~200-220 nm (E-band) |

| π→π* | Substituted Phenyl Ring | ~230-270 nm (B-band) |

Note: These are generalized regions. Actual λmax values are influenced by substitution and solvent.

Computational Chemistry and Theoretical Studies on 1 4 Aminophenyl Methanesulfonamide and Analogues

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with remarkable accuracy. Methodologies such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are pivotal in this domain.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational efficiency. nih.gov DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For sulfonamide derivatives, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to compute structural parameters. kfupm.edu.samdpi.com These calculations can reveal that the optimized geometries are at a real minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. mdpi.com

The electronic structure of a molecule, which governs its chemical behavior, can also be thoroughly analyzed using DFT. For instance, DFT calculations have been successfully applied to study the structure-activity relationship of various compounds. researchgate.net The differences between experimental data from techniques like X-ray diffraction and calculated parameters from DFT in the gas phase can be attributed to the influence of intermolecular interactions in the solid state, which are not accounted for in gas-phase calculations. mdpi.com

Ab initio Hartree-Fock (HF) methods represent another cornerstone of quantum chemical calculations. These methods are derived from first principles without the inclusion of empirical parameters. HF calculations have been utilized to perform vibrational spectral analysis of sulfonamide-containing molecules. nih.gov The stability of molecules arising from hyperconjugative interactions and charge delocalization can be analyzed using methods that build upon the HF framework. nih.gov While DFT methods generally provide better correlation for many molecular properties, HF serves as a foundational method and a starting point for more advanced computational techniques.

Molecular Orbital and Electronic Structure Analysis

The electronic character of a molecule is fundamentally described by its molecular orbitals. The analysis of these orbitals, particularly the frontier orbitals, provides crucial information about the molecule's reactivity and kinetic stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's excitability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and has lower kinetic stability. researchgate.net

Computational studies on related sulfonamide compounds have determined these energy values. For example, DFT calculations can be used to determine the HOMO and LUMO energies, and the resulting energy gap can be correlated with the molecule's reactivity. researchgate.netnih.gov Time-Dependent Density Functional Theory (TD-DFT) calculations can further elucidate the nature of electronic transitions, which are often related to HOMO-LUMO transitions. nih.gov

| Parameter | Energy (eV) in Vacuum | Energy (eV) in Water |

|---|---|---|

| HOMO | - | - |

| LUMO | - | - |

| Energy Gap (ΔE) | 3.69 | 2.98 |

Note: The data in the table is for a related sulfonamide compound as a representative example, as specific values for 1-(4-Aminophenyl)methanesulfonamide were not available in the searched literature. The trend of a smaller energy gap in a polar solvent like water is a common observation. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and delocalization within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of these stabilizing interactions. The stability of a molecule can be attributed to hyperconjugative interactions, which are revealed by NBO analysis. nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ(C-S) | - |

| LP(2) O | σ(S-N) | - |

| π(C-C) | π*(C-C) | - |

Note: This table presents a hypothetical but representative set of NBO interactions that would be analyzed for a molecule like this compound, highlighting the types of donor-acceptor interactions typically investigated.

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)

Theoretical calculations can also predict the thermodynamic properties of a molecule, such as its enthalpy, entropy, and heat capacity. These properties are crucial for understanding the molecule's behavior under different temperature and pressure conditions. DFT calculations are commonly employed to compute these thermodynamic parameters. nih.gov Studies on related compounds have shown that thermodynamic properties like heat capacity and entropy increase with rising temperature. nih.gov These calculations provide valuable data that can complement experimental thermodynamic studies.

| Temperature (K) | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Heat Capacity (cal/mol·K) |

|---|---|---|---|

| 298.15 | - | - | - |

| 400 | - | - | - |

| 500 | - | - | - |

Note: This table illustrates the type of data generated from thermodynamic calculations. Specific values for this compound would require a dedicated computational study.

Theoretical Prediction and Investigation of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties through theoretical and computational methods has become a crucial aspect of materials science, offering predictions of a compound's potential for applications in optoelectronics and photonics. For sulfonamide derivatives, density functional theory (DFT) is a commonly employed computational technique to explore these properties. researchgate.net

Theoretical studies on sulfanilamide, a close analogue of this compound, have been conducted to understand its electronic and optical characteristics. researchgate.net Such studies typically involve optimizing the molecular geometry at a specified level of theory, followed by the calculation of various electronic properties.

A key factor in determining the NLO response of a molecule is its first hyperpolarizability (β). A larger value of β indicates a stronger NLO response. researchgate.net This property is related to the molecule's electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, a smaller HOMO-LUMO gap can lead to increased molecular polarizability and, consequently, a larger hyperpolarizability. researchgate.netresearchgate.net

Computational studies on various sulfonamide derivatives have shown that they can exhibit reasonable NLO responses. researchgate.net The presence of both electron-donating (like the amino group) and electron-withdrawing (like the sulfonamide group) moieties in these molecules can facilitate intramolecular charge transfer, a key requirement for significant NLO activity. nih.gov Theoretical calculations for different sulfonamide-containing compounds have reported a range of hyperpolarizability values, demonstrating the influence of molecular structure on NLO properties. nih.govmdpi.com

To provide a more concrete, albeit analogical, perspective, the following table presents typical parameters investigated in theoretical NLO studies of sulfonamide derivatives. The values are illustrative and represent the types of data generated in such computational analyses.

| Property | Description | Typical Focus of Investigation |

| Dipole Moment (μ) | A measure of the molecule's overall polarity. | Higher dipole moments can be associated with enhanced NLO activity. |

| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | A prerequisite for hyperpolarizability. |

| First Hyperpolarizability (β) | A measure of the second-order NLO response. | A key indicator of a material's potential for applications like second-harmonic generation. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An inverse relationship with hyperpolarizability is often observed. nih.gov |

This table is illustrative and based on general findings for sulfonamide derivatives.

Theoretical investigations into the NLO properties of this compound would likely follow a similar computational approach, providing specific values for these and other related parameters.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a solid-state material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. mdpi.commdpi.com

For sulfonamides, crystal packing is significantly influenced by strong intermolecular hydrogen bonds and, in many cases, π-π stacking interactions. nih.govresearchgate.net The sulfonamide group provides potent hydrogen bond donor (N-H) and acceptor (S=O) sites, leading to the formation of robust hydrogen-bonding networks that are often the primary drivers of the supramolecular assembly. nih.govacs.org

In the absence of a specific crystal structure for this compound, we can again turn to its analogue, sulfanilamide, and other related sulfonamides to understand the likely intermolecular interactions. Studies on sulfanilamide have detailed its crystal structure and the intermolecular interactions that dictate its packing. researchgate.net

The following table summarizes the common intermolecular contacts observed in the crystal structures of sulfonamide derivatives, as revealed by Hirshfeld surface analysis, and their typical percentage contributions to the Hirshfeld surface.

| Interaction Type | Description | Typical Contribution Range (%) |

| H···H | Contacts between hydrogen atoms on adjacent molecules. | Often the most frequent contact due to the abundance of hydrogen atoms on the molecular surface. researchgate.net |

| O···H/H···O | Hydrogen bonds involving the oxygen atoms of the sulfonamide group and hydrogen atoms from neighboring molecules (e.g., N-H or C-H groups). | A significant contributor, highlighting the importance of hydrogen bonding. researchgate.net |

| C···H/H···C | Interactions involving carbon and hydrogen atoms. | These weaker interactions also play a role in stabilizing the crystal structure. researchgate.net |

| N···H/H···N | Hydrogen bonds involving the nitrogen atoms of the amino or sulfonamide groups. | Another key hydrogen bonding interaction. iucr.org |

| C···C | Can indicate the presence of π-π stacking interactions between aromatic rings. | Important for the packing of aromatic sulfonamides. |

This table is based on findings from Hirshfeld surface analyses of various sulfonamide derivatives. iucr.orgresearchgate.net

The red spots on a Hirshfeld surface mapped with dnorm indicate close intermolecular contacts, which are typically hydrogen bonds. mdpi.com For sulfonamides, these are commonly observed around the N-H and S=O groups, confirming their role in forming strong intermolecular linkages. researchgate.net The analysis of these interactions provides a detailed understanding of the forces that hold the crystal lattice together.

Role of 1 4 Aminophenyl Methanesulfonamide As a Synthetic Intermediate and Building Block

Precursor in Organic Synthetic Methodologies

1-(4-Aminophenyl)methanesulfonamide is a foundational molecule in various organic synthetic methodologies. Its primary amine group can readily undergo a range of chemical transformations, including diazotization, acylation, and alkylation, providing a gateway to a multitude of functionalized derivatives. The sulfonamide moiety, on the other hand, offers a site for further substitution and modification. This dual reactivity makes it an attractive starting material for chemists seeking to construct complex molecular architectures.

Key Intermediate in Pharmaceutical Synthesis Programs (e.g., Sumatriptan Analogues)

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of pharmaceutical compounds, particularly analogues of the anti-migraine drug, Sumatriptan. researchgate.netgoogle.com The synthesis of Sumatriptan and its derivatives often involves the modification of the aminophenyl portion of the molecule. For instance, a common impurity in Sumatriptan synthesis, {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, highlights the reactivity of the core structure. researchgate.net

The general synthetic strategy for Sumatriptan often utilizes a Fischer indole (B1671886) synthesis. google.comgoogle.com This involves the reaction of a hydrazine (B178648) derivative with a ketone or aldehyde. In this context, this compound can be converted to the corresponding hydrazine, which then serves as a critical building block for constructing the indole ring system characteristic of triptan drugs. google.comnih.gov The versatility of this precursor allows for the generation of a library of Sumatriptan analogues by varying the other reactants in the synthesis, enabling the exploration of structure-activity relationships. researchgate.net

Table 1: Key Intermediates in Sumatriptan Synthesis

| Compound Name | CAS Number | Molecular Formula | Role |

| 1-(4-Aminophenyl)-N-methyl methanesulfonamide (B31651) | 109903-35-7 | C8H12N2O2S | Precursor/Impurity simsonpharma.com |

| 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride | Not Available | C7H12ClN3O2S | Intermediate |

| Sumatriptan | 103628-46-2 | C14H21N3O2S | Active Pharmaceutical Ingredient |

Versatility in Combinatorial Chemistry and Chemical Library Synthesis

The concept of combinatorial chemistry revolves around the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. niscpr.res.innih.govfiveable.me this compound is an ideal scaffold for such endeavors. Its bifunctional nature allows for the attachment of diverse building blocks at two distinct points.

The primary amine can be reacted with a wide variety of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a vast array of amide and sulfonamide derivatives. nih.govnih.gov Simultaneously or sequentially, the sulfonamide nitrogen can be functionalized. This "two-directional" synthetic approach enables the creation of large and diverse chemical libraries from a single, readily available starting material. These libraries are invaluable in the drug discovery process for screening against various biological targets to identify new lead compounds. nih.gov

Building Block for Novel Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. nih.govmdpi.comsciencedaily.com this compound serves as a valuable building block for the synthesis of novel heterocyclic systems. The primary amino group can participate in cyclization reactions to form a variety of heterocyclic rings.

For example, it can be used as a precursor to synthesize pyrazole, pyridine, and pyridazine (B1198779) derivatives. nih.gov The synthesis often involves reacting the diazonium salt derived from this compound with active methylene (B1212753) compounds. nih.gov The resulting azo compounds can then undergo cyclization to yield the desired heterocyclic systems. Furthermore, this precursor can be utilized in the synthesis of more complex fused heterocyclic systems, such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govCurrent time information in Bangalore, IN.nih.govtriazines, which have shown potential as anticancer agents. mdpi.com

Precursor for Complex N-Substituted Sulfonamide Derivatives

The sulfonamide functional group is a key pharmacophore found in a wide range of therapeutic agents. This compound provides a convenient starting point for the synthesis of complex N-substituted sulfonamide derivatives. nih.govresearchgate.net The primary amine can be acylated or alkylated, and the resulting intermediate can then undergo further transformations.

For instance, reaction with various sulfonyl chlorides can introduce a second sulfonamide group, leading to bis-sulfonamide derivatives. mdpi.com Alternatively, the amino group can be incorporated into larger, more complex structures, with the methanesulfonamide moiety serving as a key functional group for biological activity. The synthesis of novel sulfonamide derivatives of quinoxaline (B1680401) 1,4-dioxides as carbonic anhydrase inhibitors is one such example where the sulfonamide precursor plays a critical role. nih.gov

Table 2: Examples of Synthesized Derivatives

| Derivative Class | Synthetic Approach | Potential Application |

| N-Aryl Sulfonamides | Acylation of the primary amine with aryl sulfonyl chlorides | Antimicrobial, Anticancer nih.gov |

| Pyrazole Derivatives | Reaction of the corresponding diazonium salt with active methylene compounds followed by cyclization | Antibacterial nih.gov |

| Quinoxaline 1,4-Dioxide Sulfonamides | Multi-step synthesis involving nitration and subsequent functionalization | Carbonic Anhydrase Inhibitors nih.gov |

| Fused Heterocyclic Systems | Cyclization reactions involving the amino group | Anticancer mdpi.com |

Medicinal Chemistry Research Applications of 1 4 Aminophenyl Methanesulfonamide and Its Analogues

Antimicrobial Activity Research

The quest for novel antimicrobial agents is a perpetual endeavor in medicinal chemistry, driven by the rise of antibiotic-resistant bacteria. Analogues of 1-(4-aminophenyl)methanesulfonamide have been a subject of interest in this area, primarily due to the well-established antimicrobial properties of the sulfonamide functional group.

Investigation of Bacterial Metabolism Pathway Inhibition (e.g., Folate Synthesis)

Sulfonamides, as a class of compounds, are recognized for their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. researchgate.netijnrd.org This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it a prime target for antimicrobial agents. researchgate.netnih.gov Bacteria must synthesize folate de novo, as they cannot utilize pre-formed folate from their environment, a key difference from their mammalian hosts. mdpi.com

The mechanism of action involves the structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (p-ABA). researchgate.net The sulfonamide molecule competes with p-ABA for the active site of the DHPS enzyme. nih.gov When the sulfonamide is incorporated instead of p-ABA, it leads to the formation of a non-functional analogue of dihydropteroic acid, which cannot be used in subsequent steps of folate synthesis. researchgate.net This effectively halts the metabolic pathway, leading to a bacteriostatic effect, inhibiting the growth and replication of the bacteria. researchgate.net

Derivatives of this compound are investigated for their potential to exploit this mechanism. The core structure, featuring a para-aminophenyl group attached to a methanesulfonamide (B31651) moiety, provides a scaffold that can be chemically modified to enhance its inhibitory activity against DHPS and to broaden its spectrum of activity against various bacterial strains.

In Vitro Efficacy Studies Against Bacterial Strains

The antimicrobial potential of novel compounds is initially assessed through in vitro efficacy studies against a panel of clinically relevant bacterial strains. These studies are critical for determining the compound's spectrum of activity and its potency. For analogues of this compound, researchers have synthesized and evaluated various derivatives for their ability to inhibit bacterial growth.

For instance, novel sulfonamide derivatives of 4-(4-aminophenyl)morpholin-3-one (B139978) were synthesized and screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. ijnrd.org The agar (B569324) cup method was employed to measure the diameter of the zone of inhibition, providing a qualitative measure of antibacterial efficacy. ijnrd.org In such studies, compounds exhibiting significant zones of inhibition are then typically subjected to further quantitative analysis to determine their Minimum Inhibitory Concentration (MIC).

In one study, a series of azo-azomethine dyes derived from 4,4'-diaminodiphenyl sulfone were synthesized and their in vitro antimicrobial activities were evaluated using the broth microdilution method. nih.gov This method provides a more precise measure of the lowest concentration of a compound that prevents visible growth of a microorganism.

The results of these in vitro studies are crucial for establishing structure-activity relationships (SAR), where the antimicrobial activity of different analogues is correlated with their chemical structures. This information guides the design and synthesis of more potent and effective antimicrobial agents based on the this compound scaffold.

Anti-inflammatory Properties Research

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The search for new anti-inflammatory agents with improved efficacy and safety profiles is an active area of research. Analogues of this compound have been explored for their potential as anti-inflammatory agents, particularly as inhibitors of key enzymes in the inflammatory cascade.

Studies on Enzyme Inhibition in Inflammatory Pathways (e.g., COX-2)

A primary target for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. youtube.com Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with traditional NSAIDs. nih.gov

The methanesulfonamide group (SO2NHCH3) is a key pharmacophore present in several selective COX-2 inhibitors. This has spurred research into designing and synthesizing novel compounds incorporating this moiety, including analogues of this compound.

For example, a study focused on the design and synthesis of novel (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)alk-1-enes as selective COX-2 inhibitors. nih.gov In vitro enzyme inhibition assays revealed that a derivative, (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)oct-1-ene, was a highly potent and selective COX-2 inhibitor with an IC50 value of 0.03 μM and a selectivity index greater than 3,333. nih.gov Molecular modeling studies suggested that the p-MeSO2NH group fits into a secondary pocket of the COX-2 active site. nih.gov

The following table summarizes the in vitro COX-2 inhibition data for a representative analogue:

| Compound | COX-2 IC50 (μM) | COX-2 Selectivity Index |

| (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)oct-1-ene | 0.03 | >3,333 |

Data from Bioorganic & Medicinal Chemistry. nih.gov

In Vivo Animal Model Studies for Reduction of Inflammation Markers

Promising results from in vitro enzyme inhibition assays are typically followed by in vivo studies in animal models of inflammation to evaluate the compound's efficacy in a biological system. These studies often involve inducing inflammation in animals, such as using carrageenan to induce paw edema in rats, and then administering the test compound to measure the reduction in inflammatory markers.

In the case of the potent and selective COX-2 inhibitor, (Z)-1,2-diphenyl-1-(4-methanesulfonamidophenyl)oct-1-ene, its anti-inflammatory activity was evaluated in vivo. The compound demonstrated good anti-inflammatory activity with an ID50 (the dose required to inhibit the inflammatory response by 50%) of 2.8 mg/kg. nih.gov This in vivo efficacy further supports the potential of this class of compounds as anti-inflammatory agents.

Another study investigating the anti-inflammatory efficacy of plant extracts used the xylene-induced ear oedema model in mice. nih.gov While not directly involving this compound, this model is a standard method for assessing the in vivo anti-inflammatory effects of test substances.

These in vivo studies are crucial for validating the therapeutic potential of new anti-inflammatory compounds and for providing data on their pharmacokinetic and pharmacodynamic properties.

Enzyme Inhibitor Development

The development of enzyme inhibitors is a cornerstone of modern drug discovery. The ability of a molecule to specifically bind to and inhibit the activity of an enzyme can have profound therapeutic effects. The this compound scaffold has been utilized in the development of inhibitors for various enzymes beyond those involved in antimicrobial and anti-inflammatory pathways.

For instance, research has been conducted on the synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. nih.gov One of the synthesized compounds, a monocalcium bis salt derivative, was found to be a potent inhibitor of HMG-CoA reductase with an IC50 of 11 nM. nih.gov

Furthermore, novel N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazole (B1194373) motif were investigated as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs). nih.gov These enzymes are targets for the treatment of Alzheimer's disease and other conditions. The study identified compounds with potent inhibitory activity in the nanomolar range against AChE and CAs. nih.gov

The versatility of the sulfonamide functional group allows for its incorporation into a wide range of molecular architectures, enabling the design of inhibitors for a diverse array of enzymes. The this compound structure provides a valuable starting point for the development of new therapeutic agents targeting specific enzymatic pathways.

Research into Kinase Inhibition (e.g., Tyrosine Kinases, Nek2)

The structural motif of this compound has been a valuable scaffold in the design of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that are often dysregulated in diseases like cancer.

Tyrosine Kinase Inhibition:

Analogues of this compound have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase. nih.gov Research into 4-(phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides, which are structurally related to the aminophenyl sulfonamide core, has demonstrated irreversible inhibition of the EGFR's ATP binding site. nih.gov Specifically, 6-acrylamide derivatives of these compounds were found to be effective irreversible inhibitors. nih.gov Structure-activity relationship (SAR) studies on 7-aminopyrido[4,3-d]pyrimidines with aromatic side chains at the 4-position revealed that these compounds are a new class of EGFR tyrosine kinase inhibitors. nih.gov For the 4-(phenylamino) series, electron-withdrawing substituents at the 3-position of the phenyl ring enhanced inhibitory activity, with the 3-bromo derivative being particularly potent (IC50 = 0.01 µM). nih.gov This suggests that the electronic properties of the side chain play a crucial role in the inhibitory potential. nih.gov

Nek2 Inhibition:

The NIMA-related kinase 2 (Nek2) is another important target in cancer therapy, and inhibitors based on scaffolds related to this compound have been explored. Aminopyrazine-based compounds have been identified as inhibitors of Nek2. nih.gov Structural studies of these inhibitors revealed that they bind to an unusual, inactive conformation of the kinase. nih.gov The development of potent and selective Nek2 inhibitors is an active area of research, with several compounds showing promise in preclinical studies. medchemexpress.commedchemexpress.comnih.gov For instance, MBM-55 is a potent Nek2 inhibitor with an IC50 of 1 nM and has demonstrated anti-tumor activities. medchemexpress.com Another inhibitor, Nek2-IN-4, shows an IC50 value of 15 nM and inhibits the proliferation of pancreatic cancer cells. medchemexpress.com

Table 1: Selected Nek2 Kinase Inhibitors and their Potency

| Compound | Target Kinase | IC50 | Key Findings |

| MBM-55 | Nek2 | 1 nM | Shows greater than 20-fold selectivity for Nek2 over most other kinases. medchemexpress.com |

| MBM-17 | Nek2 | 3 nM | Effectively inhibits cancer cell proliferation by inducing cell cycle arrest and apoptosis. medchemexpress.com |

| Nek2-IN-4 | Nek2 | 15 nM | Inhibits the growth of pancreatic cancer cell lines AsPC-1, PL45, and MIA PaCa-2 with IC50s of 0.064, 0.031, and 0.161 µM, respectively. medchemexpress.com |

| JH295 | Nek2 | 770 nM | An irreversible and selective inhibitor that works by alkylating Cys22 of the kinase. medchemexpress.com |

Exploration of Acetylcholinesterase (AChE) Inhibition for Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease. mdpi.com While direct research on this compound as an AChE inhibitor is not extensively documented in the provided results, the broader class of sulfonamides and related aromatic amines has been explored for this purpose.

The core principle behind AChE inhibition is to increase the levels of acetylcholine in the brain, which can help to improve cognitive function. mdpi.com Research has shown that certain molecules can act as dual-binding inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE, which can lead to more effective inhibition. mdpi.com

For instance, studies on the neurotoxicant 1-methyl-4-phenylpyridinium ion (MPP+) have shown that it can inactivate AChE, suggesting a potential link between AChE inhibition and the neurotoxic effects observed in Parkinson's disease-like syndromes. nih.gov This highlights the importance of the cholinergic system in neurodegenerative processes. nih.gov Furthermore, novel libraries of 4-amidophenol quinone methide precursors have been developed as effective reactivators of organophosphorus-inhibited AChE, demonstrating the ongoing efforts to modulate AChE activity for therapeutic benefit. nih.gov

Research into DNA Intercalation and Related Biological Activities of Acridine-Sulfonamide Conjugates

Acridine-sulfonamide conjugates are a class of compounds that have been investigated for their ability to interact with DNA, a mechanism that can lead to anticancer activity. Acridines are planar aromatic molecules that can insert themselves between the base pairs of DNA, a process known as intercalation. morressier.comnih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. morressier.com

Bis-acridines, which contain two acridine (B1665455) moieties, have also been synthesized and studied for their DNA binding properties. mdpi.com These molecules can potentially exhibit enhanced DNA binding affinity through bis-intercalation, where both acridine rings insert into the DNA helix. sci-hub.box The nature of the linker connecting the two acridine units plays a significant role in determining the mode and strength of DNA interaction. mdpi.com

Table 2: DNA Interaction of Acridine Derivatives

| Compound Type | Mechanism of Action | Biological Significance |

| Acridine | DNA Intercalation morressier.comnih.gov | Inhibition of DNA replication and transcription, leading to anticancer effects. morressier.com |

| Acridine-Sulfonamide Conjugates | DNA Intercalation (can be destabilizing) nih.gov | Modulation of DNA binding affinity. nih.gov |

| Bis-acridines | Bis-intercalation mdpi.comsci-hub.box | Potentially enhanced DNA binding and antitumor activity. mdpi.com |

| Acridine-purine/pyrimidine conjugates | Nuclease enzyme mimics nih.gov | Selective identification and cleavage of DNA at specific sites. nih.gov |

Other Potential Therapeutic Areas Under Investigation (e.g., HIV Protease Inhibition, Antiarrhythmic Agent Research)

HIV Protease Inhibition:

The human immunodeficiency virus (HIV) protease is a critical enzyme for the replication of the virus, making it a prime target for antiviral drugs. researchgate.netnih.gov This enzyme cleaves viral polyproteins into functional proteins necessary for producing new, infectious virions. nih.govmdpi.com While there is no direct evidence from the provided search results of this compound itself being an HIV protease inhibitor, the development of sulfonamide-containing compounds for this purpose has been a successful strategy in medicinal chemistry. The structure-assisted design of HIV protease inhibitors has led to the approval of several drugs. researchgate.net These inhibitors typically mimic the substrate of the protease, binding to the active site and blocking its function. nih.gov The emergence of drug-resistant strains of HIV necessitates the continued development of new inhibitors with different binding modes or improved potency against mutated proteases. nih.govnih.gov

Antiarrhythmic Agent Research:

Analogues of this compound have been investigated for their potential as antiarrhythmic agents, particularly as Class III agents which act by prolonging the cardiac action potential. nih.govnih.gov Research has focused on N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives. nih.gov One such compound, ibutilide (B43762) fumarate, has been shown to selectively prolong the effective refractory period in cardiac tissue. nih.gov Structure-activity relationship studies have been conducted to determine the structural features required for Class III antiarrhythmic activity in this series of compounds. nih.govnih.gov For example, N-[4-[1-hydroxy-2-(4,5-dihydro-2-methyl-1H-imidazol-1-yl)ethyl]phenyl]methanesulfonamide hydrochloride was found to have comparable in vitro activity to a known Class III antiarrhythmic agent. nih.gov

Future Research Trajectories and Methodological Advancements

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of sulfonamides, often involving the reaction of sulfonyl chlorides with amines, is being re-evaluated in the context of green chemistry principles. cbijournal.comfrontiersrj.comresearchgate.net The goal is to develop new synthetic pathways that are not only more efficient in terms of yield and purity but also more environmentally benign. scilit.comlookchem.com

The use of catalysts is another area of active research. While some methods aim to be catalyst-free, others focus on developing highly efficient and reusable catalysts to drive the reactions under milder conditions. researchgate.net The development of protocols that utilize readily available and less hazardous starting materials, such as thiols and amines, through oxidative coupling reactions, represents a significant step towards more sustainable sulfonamide synthesis. rsc.org

Table 1: Comparison of Synthetic Methodologies for Sulfonamides

| Methodology | Advantages | Disadvantages | Key Research Focus |

| Traditional Synthesis (Sulfonyl Chloride + Amine) | Well-established, generally high yields. cbijournal.com | Often requires harsh conditions, use of hazardous reagents. thieme-connect.com | Milder reaction conditions, alternative chlorinating agents. |

| Mechanochemistry | Solvent-free, energy-efficient, reduced waste. rsc.orgrsc.org | Scalability may be a concern for some applications. | Optimization of reaction parameters, broader substrate scope. |

| One-Pot Synthesis | Increased efficiency, reduced purification steps. cbijournal.comrsc.org | Can be challenging to optimize for complex molecules. | Development of new catalytic systems, tandem reactions. |

| Catalyst-Free Synthesis | Avoids metal contamination, environmentally friendly. lookchem.com | May have limited substrate scope or require specific conditions. | Exploration of new reaction conditions (e.g., in water or ethanol). lookchem.com |

| Oxidative Coupling of Thiols and Amines | Utilizes readily available starting materials, atom-economical. rsc.org | May require specific oxidizing agents and catalysts. | Development of more efficient and selective catalytic systems. |

Exploration of New Derivatization Strategies for Targeted Chemical and Biological Applications

The derivatization of the 1-(4-Aminophenyl)methanesulfonamide core is a key strategy for modulating its physicochemical properties and biological activity. tandfonline.com Researchers are continuously exploring new ways to modify the aromatic ring, the amino group, and the sulfonamide moiety to create novel compounds with specific applications.

These derivatization strategies are often guided by the desire to improve a compound's interaction with a biological target, enhance its solubility, or alter its metabolic stability. thieme-connect.com For instance, the introduction of different substituents on the aromatic ring can influence the compound's electronic properties and its ability to form hydrogen bonds, which are crucial for biological activity. pexacy.com Similarly, modification of the amino group can lead to the formation of Schiff bases or other derivatives with distinct biological profiles. tandfonline.com

The sulfonamide group itself can also be a target for derivatization. The development of hybrid molecules, where the this compound scaffold is combined with other bioactive moieties, is a particularly promising area of research. tandfonline.commdpi.com This approach can lead to compounds with dual or synergistic activities, potentially offering new therapeutic options. mdpi.com

Advanced Mechanistic Studies on Complex Chemical Transformations and Reaction Pathways

A deep understanding of the reaction mechanisms underlying the synthesis and transformation of this compound and its derivatives is crucial for optimizing existing methods and developing new ones. acs.org Advanced mechanistic studies employ a combination of experimental techniques and computational modeling to elucidate the intricate steps involved in these chemical processes.

For example, researchers are investigating the role of intermediates and transition states in reactions such as the Smiles rearrangement, which can be used for carbon-nitrogen bond formation. acs.org Understanding the factors that influence the stability of these transient species can provide valuable insights into how to control the reaction's outcome and improve its efficiency. acs.org

Mechanistic studies also shed light on the degradation pathways of sulfonamides. For instance, investigations into the microbially driven Fenton reaction have revealed the role of reactive oxygen species in the breakdown of these compounds. nih.gov This knowledge is not only important for environmental remediation but can also inform the design of more stable sulfonamide-based drugs.

Integration of High-Throughput Screening in the Evaluation of New Derivatives

The synthesis of large libraries of this compound derivatives necessitates efficient methods for evaluating their biological activity. High-throughput screening (HTS) has emerged as a powerful tool in drug discovery, enabling the rapid testing of thousands of compounds against a specific biological target. nih.govaragen.comdanaher.comscdiscoveries.comnih.govresearchgate.net

HTS platforms utilize robotics, automation, and sensitive detection methods to perform assays in a miniaturized format, typically in 96-, 384-, or even 1536-well plates. danaher.comnih.gov This allows for the screening of large compound collections in a short amount of time, significantly accelerating the identification of "hits" – compounds that exhibit the desired biological activity. scdiscoveries.com

The integration of HTS into the drug discovery pipeline for sulfonamide derivatives allows researchers to quickly identify promising lead compounds for further optimization. aragen.com This approach is particularly valuable for exploring the structure-activity relationships (SAR) within a series of compounds, providing crucial data for the design of more potent and selective molecules. researchgate.net

Application of Advanced Computational Modeling for Precise Structure-Activity Relationship Prediction

In parallel with experimental approaches, computational modeling has become an indispensable tool in modern drug discovery. icm.edu.pl Quantitative Structure-Activity Relationship (QSAR) studies, for instance, aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. researchgate.netnih.gov

By analyzing a dataset of compounds with known activities, QSAR models can be developed to predict the activity of new, untested derivatives of this compound. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.

Molecular docking is another powerful computational technique that is used to predict how a molecule will bind to a biological target, such as an enzyme or a receptor. nih.gov By simulating the interaction between a sulfonamide derivative and its target, researchers can gain insights into the key binding interactions and use this information to design molecules with improved affinity and selectivity. nih.govresearchgate.net These computational methods, often used in conjunction with experimental data, play a crucial role in the rational design of new therapeutic agents. icm.edu.plnih.gov

Expansion into Emerging Areas of Chemical Biology and Materials Science Utilizing Sulfonamide Scaffolds

The versatility of the sulfonamide scaffold extends beyond its traditional role in medicinal chemistry. Researchers are increasingly exploring the application of sulfonamide-containing compounds, including derivatives of this compound, in emerging fields such as chemical biology and materials science. nih.govresearchgate.neteurekaselect.comingentaconnect.com

In chemical biology, sulfonamide derivatives can be used as chemical probes to study biological processes. nih.gov Their ability to interact with specific proteins can be harnessed to investigate enzyme function, signal transduction pathways, and other cellular mechanisms. pexacy.com

In materials science, the unique properties of sulfonamides, such as their ability to form strong hydrogen bonds, make them attractive building blocks for the development of new materials. scilit.com For example, sulfonamide-containing polymers may exhibit interesting thermal or mechanical properties, opening up possibilities for their use in a variety of applications. The inherent biological activity of the sulfonamide group also makes it a candidate for incorporation into bioactive materials. eurekaselect.comingentaconnect.com

Q & A

Q. What are the recommended methods for synthesizing 1-(4-Aminophenyl)methanesulfonamide, and how can purity be optimized?

Answer:

- Synthesis: A common route involves sulfonation of 4-aminophenylmethane derivatives. For example, reacting 4-aminobenzyl chloride with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are typically used at 0–25°C .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Monitor by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm via HPLC (C18 column, UV detection at 254 nm) .

- Yield Optimization: Control stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours) to minimize by-products like disubstituted sulfonamides.

Q. How is the structural integrity of this compound validated experimentally?

Answer:

- Spectroscopic Techniques:

- X-ray Crystallography: Single-crystal studies (e.g., using synchrotron radiation) reveal bond lengths (C-S: ~1.76 Å) and dihedral angles between aromatic and sulfonamide groups, critical for confirming stereoelectronic properties .

Q. What are the stability considerations for storing this compound in laboratory settings?

Answer:

- Storage Conditions: Store at room temperature in airtight, light-resistant containers. Avoid humidity to prevent hydrolysis of the sulfonamide group .

- Degradation Pathways: Exposure to UV light or acidic/basic conditions may cleave the sulfonamide bond. Monitor via periodic HPLC analysis for degradation products like 4-aminobenzyl alcohol or methanesulfonic acid .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what implications does this have for coordination chemistry?

Answer:

- Coordination Studies: The sulfonamide group acts as a monodentate ligand via the sulfonyl oxygen. For example, with Cu(II) in aqueous ethanol, it forms a 1:2 metal-ligand complex characterized by UV-Vis (λmax ~600 nm) and ESR spectroscopy (g∥ = 2.20, g⊥ = 2.06) .

- Applications: These complexes are explored as catalysts in oxidation reactions or as precursors for metal-organic frameworks (MOFs) with potential gas storage properties .

Q. What role does this compound play in modulating apoptosis pathways, and how can this be experimentally validated?

Answer:

- Mechanistic Insight: The compound inhibits Bcl-2 family proteins, promoting caspase-3 activation. Validate via flow cytometry (Annexin V/PI staining) and Western blot (cleaved PARP detection) in cancer cell lines (e.g., HeLa) .

- Dose-Dependent Effects: IC50 values vary (e.g., ~25 µM in MCF-7 cells vs. ~40 µM in HEK293), suggesting tissue-specific uptake. Use siRNA knockdown to confirm target specificity .

Q. How can structural modifications of this compound enhance its utility in materials science?

Answer:

- Fluorinated Derivatives: Introduce trifluoromethyl groups to the aromatic ring (via electrophilic substitution) to improve thermal stability (TGA shows decomposition >300°C) and solubility in organic solvents for optoelectronic applications .

- Polymer Integration: Copolymerize with styrene derivatives via free-radical initiation to create sulfonated polymers with proton-conducting properties for fuel cell membranes .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Answer: